Malonic anhydride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

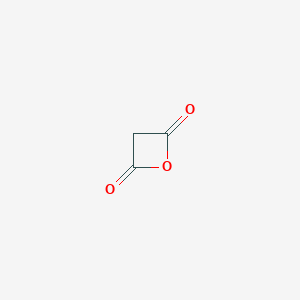

Malonic anhydride is a useful research compound. Its molecular formula is C3H2O3 and its molecular weight is 86.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Malonic anhydride is primarily utilized as a reagent in organic synthesis. It serves as a building block for the synthesis of various compounds, particularly in the formation of malonic esters and derivatives. The compound's ability to undergo nucleophilic addition reactions makes it a valuable intermediate in the production of more complex molecules.

Key Reactions Involving this compound:

- Malonic Ester Synthesis: this compound can react with alcohols to form malonic esters, which are essential in the synthesis of various pharmaceuticals and agrochemicals.

- Condensation Reactions: It can undergo condensation reactions with aldehydes and ketones to form β-keto acids, which are precursors for numerous bioactive compounds.

Material Science

This compound is also significant in material science, particularly in the development of polymers and liquid crystalline materials.

Polymers:

- Polymer Modification: It is used to modify polymers such as polypropylene through grafting processes. The reaction with maleic anhydride enhances the compatibility and adhesion properties of polymers, making them suitable for various applications in coatings and adhesives .

- Hydrogels: Research has shown that this compound can be incorporated into hydrogels to improve their mechanical properties and biocompatibility. These hydrogels have potential applications in drug delivery systems and wound healing .

Liquid Crystalline Materials:

Recent studies have focused on synthesizing liquid crystalline materials derived from this compound. These materials exhibit unique mesomorphic properties that can be tailored by adjusting the alkoxy chain length attached to the phenyl ring. The findings indicate that these derivatives can form stable nematic phases, which are essential for applications in display technologies .

Pharmaceutical Applications

The pharmaceutical industry utilizes this compound for synthesizing various therapeutic agents.

Case Studies:

- Anticancer Agents: this compound derivatives have been explored as potential anticancer agents due to their ability to inhibit specific enzymes involved in cancer progression.

- Anti-inflammatory Drugs: Compounds synthesized from this compound have shown promise in treating inflammatory diseases by modulating immune responses.

Life Cycle Assessment

Recent studies have conducted life cycle assessments of bio-based routes for producing maleic anhydride from renewable resources such as 1-butanol and furfural. These assessments highlight the environmental benefits of using bio-based feedstocks over traditional petrochemical sources, emphasizing reduced carbon footprints and improved sustainability metrics .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Chemical Synthesis | Malonic ester formation, condensation reactions | Versatile building block |

| Material Science | Polymer modification, hydrogel development | Enhanced properties and biocompatibility |

| Pharmaceutical | Anticancer and anti-inflammatory drugs | Potential therapeutic agents |

| Sustainability | Bio-based production routes | Reduced environmental impact |

Propiedades

Número CAS |

15159-48-5 |

|---|---|

Fórmula molecular |

C3H2O3 |

Peso molecular |

86.05 g/mol |

Nombre IUPAC |

oxetane-2,4-dione |

InChI |

InChI=1S/C3H2O3/c4-2-1-3(5)6-2/h1H2 |

Clave InChI |

KKHUSADXXDNRPW-UHFFFAOYSA-N |

SMILES canónico |

C1C(=O)OC1=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.